

# physical and chemical characteristics of 4-Aacetamidobenzyl chloride

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## Compound of Interest

Compound Name: 4-Aacetamidobenzyl chloride

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## An In-depth Technical Guide to 4-Aacetamidobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-Aacetamidobenzyl chloride** (N-[4-(chloromethyl)phenyl]acetamide), a versatile reagent with applications in organic synthesis and drug discovery. This document outlines its properties, synthesis, reactivity, and spectral data to support its use in research and development.

## Core Physical and Chemical Properties

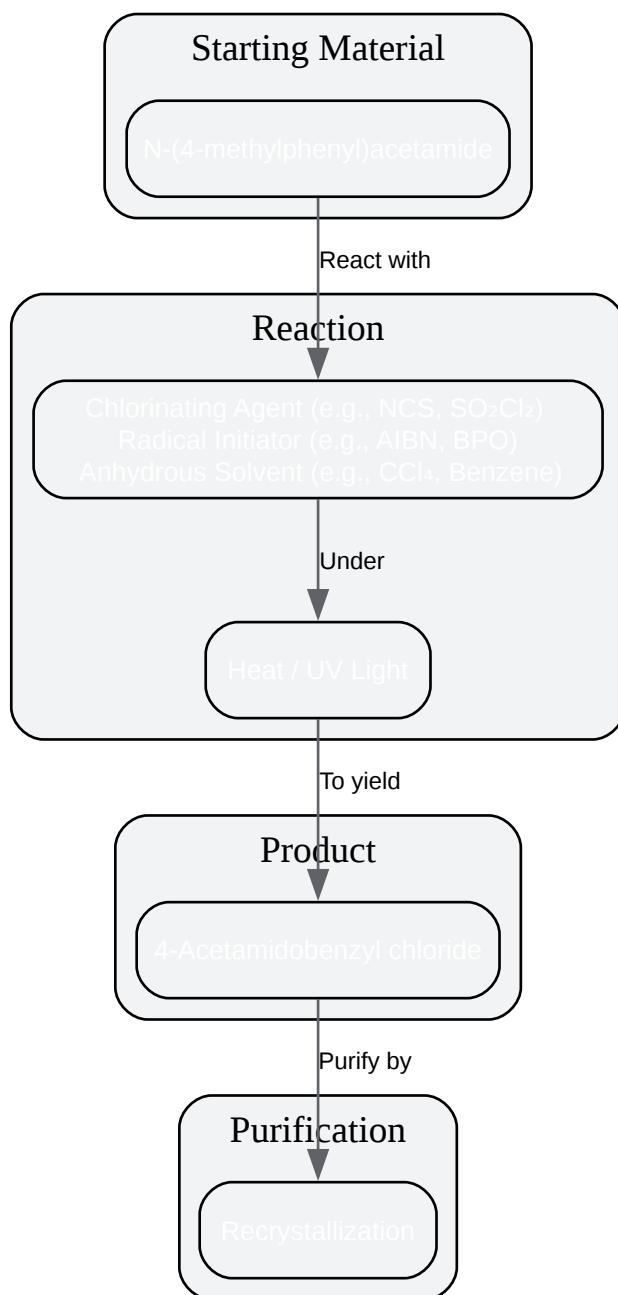
**4-Aacetamidobenzyl chloride** is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below for easy reference.

Property	Value	Reference
Chemical Name	4-Acetamidobenzyl chloride	
Synonyms	N-[4-(chloromethyl)phenyl]acetamidine, 4'-(Chloromethyl)acetanilide	<a href="#">[1]</a>
CAS Number	54777-65-0	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	183.63 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	151-154 °C	<a href="#">[2]</a>
Appearance	Solid	<a href="#">[2]</a>
Solubility	Soluble in many organic solvents. Reacts with water.	

## Synthesis of 4-Acetamidobenzyl Chloride

A plausible synthetic route to **4-Acetamidobenzyl chloride** involves the chlorination of the corresponding N-(4-methylphenyl)acetamide (4-acetamidotoluene). This can be achieved through a side-chain chlorination reaction. While a specific detailed protocol for this exact transformation was not found in the public literature, a general experimental workflow can be proposed based on established methods for the benzylic chlorination of toluene derivatives.

## Logical Workflow for Synthesis



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Caption: Proposed synthesis workflow for **4-Acetamidobenzyl chloride**.

## Experimental Protocol (Hypothetical)

Materials:

- N-(4-methylphenyl)acetamide

- N-Chlorosuccinimide (NCS) or Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ )
- Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
- Anhydrous carbon tetrachloride or benzene
- Inert gas (Nitrogen or Argon)

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-methylphenyl)acetamide in an anhydrous solvent under an inert atmosphere.
- Add a radical initiator (e.g., AIBN or BPO) to the solution.
- Add the chlorinating agent (e.g., NCS or  $\text{SO}_2\text{Cl}_2$ ) portion-wise to the reaction mixture.
- Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the reaction mixture to remove any solid by-products.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system to obtain pure **4-Acetamidobenzyl chloride**.

## Reactivity and Stability

#### Reactivity:

As a benzyl chloride derivative, **4-Acetamidobenzyl chloride** is expected to be a reactive compound, particularly in nucleophilic substitution reactions. The benzylic carbocation intermediate is stabilized by resonance with the aromatic ring, which can facilitate both SN1 and SN2 reaction pathways.<sup>[2][4]</sup> The reactivity with various nucleophiles is a key aspect of its utility in synthesizing more complex molecules. The acetamido group at the para position can

influence the reactivity of the benzylic chloride through its electronic effects on the benzene ring.

Stability:

Acyl chlorides and benzyl chlorides are generally sensitive to moisture and can undergo hydrolysis.<sup>[5]</sup> Therefore, **4-Acetamidobenzyl chloride** should be handled and stored under anhydrous conditions to prevent decomposition to 4-acetamidobenzyl alcohol and hydrochloric acid. It is advisable to store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place. Thermal stability may also be a concern, and exposure to high temperatures should be avoided.

## Spectral Data Interpretation

While specific, authenticated spectra for **4-Acetamidobenzyl chloride** are not readily available in public databases, the expected spectral characteristics can be inferred from the analysis of its structural components and data from similar compounds.

### **1H NMR Spectroscopy**

The proton NMR spectrum of **4-Acetamidobenzyl chloride** is expected to show the following signals:

- A singlet for the methyl protons of the acetamido group ( $\text{CH}_3\text{-C=O}$ ), likely in the range of  $\delta$  2.0-2.3 ppm.
- A singlet for the benzylic methylene protons ( $-\text{CH}_2\text{-Cl}$ ), expected to be downfield due to the deshielding effect of the adjacent chlorine atom and the aromatic ring, likely in the range of  $\delta$  4.5-4.8 ppm.
- A set of two doublets in the aromatic region (typically  $\delta$  7.0-7.8 ppm) corresponding to the para-substituted benzene ring protons.
- A singlet for the amide proton (NH), which may be broad and its chemical shift can vary depending on the solvent and concentration.

### **13C NMR Spectroscopy**

The carbon NMR spectrum would be expected to exhibit the following signals:

- A signal for the methyl carbon of the acetamido group around 24 ppm.
- A signal for the benzylic methylene carbon (-CH<sub>2</sub>-Cl) in the range of 45-50 ppm.
- Four signals in the aromatic region (around 120-140 ppm) for the six carbons of the benzene ring, with two signals for the carbons bearing a proton and two for the quaternary carbons.
- A signal for the carbonyl carbon of the acetamido group (C=O) in the range of 168-172 ppm.

## Infrared (IR) Spectroscopy

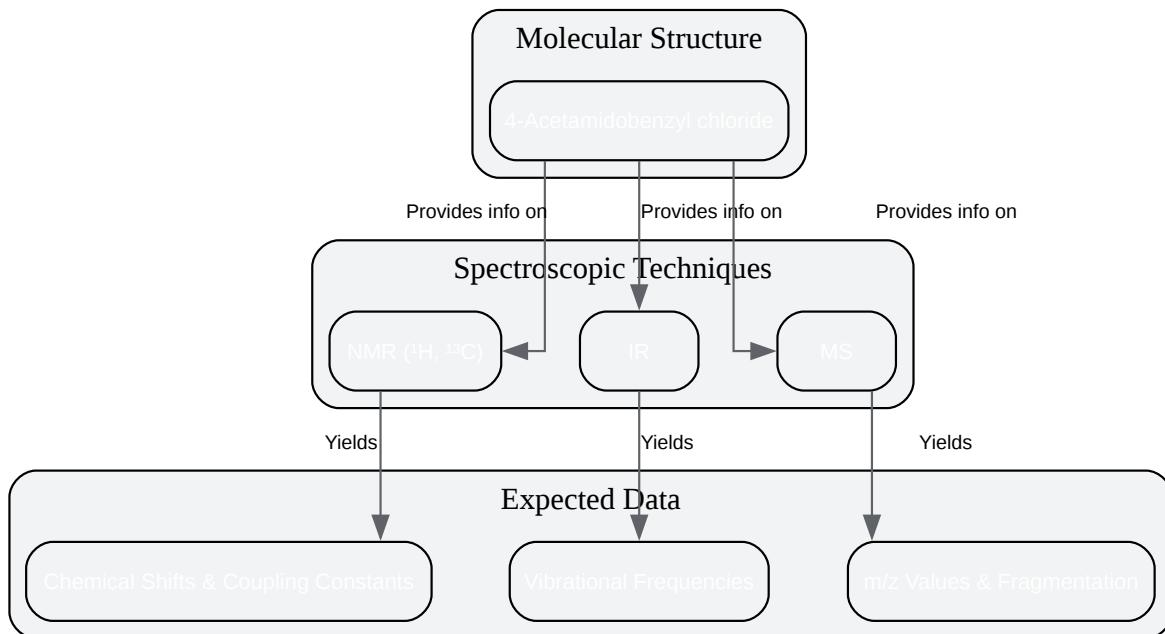
The IR spectrum of **4-Acetamidobenzyl chloride** should display characteristic absorption bands for its functional groups:

- N-H stretch: A moderate to strong band around 3300 cm<sup>-1</sup>.
- C-H stretch (aromatic and aliphatic): Bands in the range of 3100-3000 cm<sup>-1</sup> (aromatic) and 3000-2850 cm<sup>-1</sup> (aliphatic).
- C=O stretch (amide I band): A strong absorption band in the region of 1660-1680 cm<sup>-1</sup>.
- N-H bend (amide II band): A band around 1550 cm<sup>-1</sup>.
- C-Cl stretch: A band in the fingerprint region, typically between 850-550 cm<sup>-1</sup>.<sup>[6]</sup>

## Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M<sup>+</sup>) would be expected at m/z 183 and an M+2 peak with approximately one-third the intensity of the M<sup>+</sup> peak, which is characteristic of a compound containing one chlorine atom.<sup>[3]</sup> Common fragmentation patterns for benzyl chlorides involve the loss of the chlorine radical to form a stable benzylic carbocation. For **4-Acetamidobenzyl chloride**, this would result in a prominent peak at m/z 148. Further fragmentation of the acetamido group could also be observed.

## Logical Relationship of Spectroscopic Data



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Caption: Interrelation of spectroscopic methods for structural elucidation.

This technical guide provides a foundational understanding of **4-Acetamidobenzyl chloride** for its effective use in a research and development setting. Further experimental validation of the proposed synthesis and spectral interpretations is recommended for specific applications.

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